molecular formula C17H13N B3040507 8-methyl-11H-benzo[a]carbazole CAS No. 21064-33-5

8-methyl-11H-benzo[a]carbazole

Cat. No.: B3040507
CAS No.: 21064-33-5
M. Wt: 231.29 g/mol
InChI Key: ZABDXPYMQDDAFD-UHFFFAOYSA-N
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Description

Contextualization of the Carbazole (B46965) Core Structure in Organic and Medicinal Chemistry Research

The carbazole nucleus, a tricyclic aromatic heterocycle, is a foundational scaffold in the fields of organic and medicinal chemistry. echemcom.comwikipedia.org Structurally, it consists of two benzene (B151609) rings fused to a central five-membered, nitrogen-containing pyrrole (B145914) ring. echemcom.comwikipedia.org This arrangement creates a rigid, planar, and electron-rich system that has proven to be a "privileged structure" in drug discovery. researchgate.net The inherent properties of the carbazole core, such as its ability to participate in π-π stacking interactions and serve as both a hydrogen bond donor and acceptor, make it an ideal framework for designing molecules that can interact with biological targets. echemcom.comresearchgate.net

First isolated from coal tar in 1872, carbazole and its derivatives are now known to be present in numerous natural products, particularly alkaloids from plants of the Rutaceae family, as well as from bacteria and fungi. researchgate.netnih.gov The broad spectrum of biological activities associated with carbazole-containing molecules is extensive, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. echemcom.comresearchgate.net This versatility has cemented the carbazole scaffold as a key structural motif in the development of therapeutic agents. researchgate.net For instance, the anticancer drug ellipticine (B1684216) and the high-blood pressure medication carvedilol (B1668590) are both built upon a carbazole framework. echemcom.comchemicalbook.com

Overview of Benzo[a]carbazole Scaffolds in Modern Chemical Research

Within the broader family of carbazoles, benzo-annulated derivatives, where an additional benzene ring is fused to the carbazole core, represent a particularly significant subclass. The fusion of this ring to the 'a' face of the carbazole results in the 11H-benzo[a]carbazole scaffold (C₁₆H₁₁N). chemeo.comnist.gov This extension of the conjugated π-system alters the electronic, photophysical, and biological properties of the parent molecule.

Benzo[a]carbazoles are prominent subjects of investigation in medicinal chemistry and materials science. iucr.org Certain derivatives have demonstrated potent antitumor activity against a range of cancer cell lines, including leukemia, colon cancer, and renal tumors. iucr.org This bioactivity is often attributed to their ability to act as DNA intercalating agents. iucr.org Furthermore, research has shown that specific benzo[a]carbazole derivatives can bind to estrogen receptors and inhibit the growth of mammary tumors in animal models. iucr.org The development of efficient synthetic routes, such as palladium-catalyzed annulation and photoinduced cyclization, has been a major focus, enabling the creation of diverse and functionally complex benzo[a]carbazole libraries for further study. rsc.orgacs.orgresearchgate.net

Rationale for Focused Academic Inquiry into 8-methyl-11H-benzo[a]carbazole

The specific academic focus on this compound (C₁₇H₁₃N) stems from the strategic importance of substitution in modulating the properties of the parent benzo[a]carbazole scaffold. echemi.comnih.gov The introduction of a methyl group at the C-8 position is not a trivial modification; it serves as a critical tool for fine-tuning the molecule's steric and electronic profile.

Research into this specific isomer allows for a systematic investigation into how substitution on the terminal benzene ring influences biological activity and material characteristics. For example, the presence and position of a methyl group can affect a molecule's binding affinity to target proteins, alter its solubility, and modify its metabolic stability. In materials science, such substitutions can impact molecular packing in the solid state, thereby influencing charge transport and photophysical properties for applications like organic light-emitting diodes (OLEDs). The compound serves as a valuable intermediate in the synthesis of more complex derivatives, such as 11-ethyl-8-methyl-11H-benzo[a]carbazole, allowing researchers to explore the effects of modifications at the nitrogen position while maintaining the C-8 methylation. prepchem.com Therefore, the focused inquiry into this compound is driven by the need to understand the precise structure-activity and structure-property relationships that govern the function of this important class of heterocyclic compounds.

Interactive Data Table: Physicochemical Properties of Carbazole and Benzo[a]carbazole Scaffolds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )CAS Number
Carbazole9H-CarbazoleC₁₂H₉N167.2186-74-8
11H-Benzo[a]carbazole11H-Benzo[a]carbazoleC₁₆H₁₁N217.27239-01-0
This compoundThis compoundC₁₇H₁₃N231.2921064-33-5

Data sourced from references wikipedia.orgchemicalbook.comchemeo.comnist.govechemi.comnih.gov.

Interactive Data Table: Selected Research Findings on Substituted Benzo[a]carbazoles

Compound DerivativeSynthetic Method HighlightResearch AreaFinding/ApplicationReference
11-ethyl-8-methyl-11H-benzo[a]carbazoleAlkylation of this compoundSynthetic ChemistrySynthesis of N-substituted derivatives for further study. prepchem.com
5,6-Bis(4-methoxyphenyl)-8-methyl-11H-benzo[a]carbazolePd-catalyzed annulation of N-tosyl-iodoindole with an internal alkyneAnticancer ResearchEvaluated for in vitro anticancer activity against human lung and breast cancer cells. acs.org
Ethyl 6-hydroxy-8,11-dimethyl-11-H-benzo[a]carbazole-carboxylatePhotoinduced carbene-mediated C-H insertionSynthetic ChemistrySynthesis of highly functionalized benzo[a]carbazoles. rsc.org
6-Methyl-11H-benzo[a]carbazoleIndium-catalyzed reaction of 2-phenylindole (B188600) with methyl propargyl etherSynthetic ChemistryDevelopment of a new method for synthesizing aryl-annulated[a]carbazoles. wiley-vch.desci-hub.se

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-11-6-9-16-15(10-11)14-8-7-12-4-2-3-5-13(12)17(14)18-16/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABDXPYMQDDAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Methyl 11h Benzo a Carbazole and Its Derivatives

Retrosynthetic Analysis of the 8-methyl-11H-benzo[a]carbazole Framework

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule, this compound, into simpler, commercially available precursors. The primary disconnections can be envisioned across the key bonds that form the carbazole (B46965) core.

Primary Disconnection Strategies:

Fischer Indole (B1671886) Synthesis Approach (Route A): This classical approach involves disconnecting the C4a-C4b and the N-C11a bonds. This retrosynthesis leads back to α-tetralone and a substituted arylhydrazine, specifically 4-methylphenylhydrazine (B1211910). The 4-methyl group on the hydrazine (B178648) precursor directly corresponds to the desired 8-methyl substitution on the final benzo[a]carbazole framework.

Palladium-Catalyzed Annulation (Route B): A more contemporary approach involves disconnecting the C5-C5a and C6a-C7 bonds. This strategy identifies a 2-aryl-3-vinylindole intermediate, which can be formed from a substituted indole and an alkyne or ketone. For the target molecule, this would involve a 2-phenyl-3-vinylindole derivative reacting with an appropriate coupling partner, or the direct annulation of a 5-methyl-2-phenylindole with a C2 source like an alkyne or acetophenone. acs.orgacs.org

C-H Activation/Annulation (Route C): Disconnecting the C5-C5a and C6-C6a bonds points towards a Rh(III)-catalyzed cascade reaction. nih.gov This strategy uses a 2-arylindole, where the indole NH group acts as a directing group for C-H functionalization. The annulation partner, such as an α-diazo carbonyl compound, provides the remaining atoms for the newly formed ring. nih.govrsc.org The 8-methyl group would need to be present on the initial 2-arylindole precursor (e.g., 2-(p-tolyl)indole).

These varied retrosynthetic pathways highlight the versatility in assembling the benzo[a]carbazole core, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed C-H functionalization events.

Exploration of Classical and Contemporary Strategies for Benzo[a]carbazole Annulation

The construction of the benzo[a]carbazole skeleton, or annulation, can be achieved through numerous synthetic strategies. These methods primarily focus on forming the new six-membered ring onto a pre-existing indole core.

Indoles are the most common precursors for carbazole synthesis due to their inherent structural similarity. rsc.org

Fischer-Borsche Synthesis: A foundational method involves the reaction of an arylhydrazine with a cyclohexanone (B45756) derivative, followed by acid-catalyzed cyclization and aromatization. A well-established route to 11H-benzo[a]carbazole and its derivatives is the Fischer indole synthesis, which can be initiated by refluxing α-tetralone with an appropriate phenylhydrazine (B124118) hydrochloride in an acidic medium. researchgate.net For the target compound, using 4-methylphenylhydrazine hydrochloride would be the logical choice. A visible-light-induced approach using a photocatalyst has also been developed to construct benzo[a]carbazoles from 1,2,3,4-tetrahydronaphthalene (B1681288) and arylhydrazine hydrochlorides, with the 8-methyl derivative being synthesized in 65% yield. doi.org

Photochemical Cyclization: A photochemical route via domino elimination/electrocyclization of 2-aryl-3-(1-tosylalkyl)indoles provides an alternative. researchgate.net Irradiation of these substrates in polar aprotic solvents like acetone (B3395972) or THF can yield benzo[a]carbazoles. researchgate.net Another photochemical method involves the [6π]-electrocyclization of triarylamines. researchgate.net

Acid-Catalyzed Benzannulation: Brønsted acids can catalyze the one-pot cascade benzannulation of 2-arylindoles with aldehydes. rsc.org This strategy proceeds through a pinacol-type rearrangement followed by intramolecular nucleophilic addition to form the poly-aryl benzo[a]carbazole. rsc.org Recently, a solid acidic catalyst derived from rice husk (AC-SO3H) was used for the intramolecular cyclization of a 3-cyanoacetamide pyrrole (B145914) intermediate to form the benzo[a]carbazole framework. nih.gov

These methods construct the carbazole nucleus by forming a key C-C or C-N bond between two aryl systems.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for synthesizing benzo[a]carbazoles. One approach involves the reaction of N-tosyl-iodoindoles with internal alkynes. acs.org This cascade strategy can be tuned by temperature and solvent to produce either N-protected or N-deprotected benzo[a]carbazoles. acs.org For instance, the reaction of N-tosyl-5-methyl-3-iodo-2-phenylindole with an alkyne in DMF at 90 °C yields the corresponding N-tosylated 8-methyl-benzo[a]carbazole derivative. acs.org Increasing the temperature to 150 °C can facilitate in-situ detosylation. acs.org Another Pd-catalyzed route involves the Knoevenagel condensation of indole and bromobenzaldehyde derivatives followed by intramolecular ortho-arylation. researchgate.net

Copper-Catalyzed C-H Amination: A copper-catalyzed intramolecular C-H amination has been developed where a picolinamide-based directing group is installed on a biphenylamine precursor. acs.org The coupling proceeds smoothly and the directing group is removed during the reaction, providing a direct route to the carbazole core. acs.org

Rhodium-Catalyzed Oxidative Coupling: The intramolecular oxidative aryl-aryl coupling of diarylamines can be achieved using a heterogeneous Rh/C catalyst with molecular oxygen as the oxidant. jst.go.jp This method provides an environmentally friendly and atom-economical process for synthesizing N-substituted carbazoles. jst.go.jp

Domino or cascade reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single operation without isolating intermediates.

Rh(III)-Catalyzed Cascade Annulation: A novel approach utilizes Rh(III)-catalyzed cascade reactions between 2-arylindoles and α-diazo carbonyl compounds. nih.gov This method is notable for using the indole's unprotected NH unit as a directing group for an intramolecular C(sp²)–H bond functionalization, demonstrating high regioselectivity and functional group tolerance. nih.govrsc.org

Metal-Free Double Csp²–H Bond Functionalization: A metal-free strategy has been developed for the synthesis of benzo[a]carbazoles from 2-arylindoles and aryl ketones or terminal alkynes. acs.org The reaction proceeds through the in-situ generation of a 2-aryl-3-vinyl-indole intermediate, which then undergoes a direct cyclization involving two Csp²–H bonds. acs.org

Iodine-Catalyzed Cascade Reaction: An iodine-catalyzed cascade reaction of ortho-formylarylketones with indoles has been reported for the synthesis of indolylbenzo[b]carbazoles. acs.org This reaction involves successive nucleophilic additions followed by a Friedel–Crafts-type cyclization. acs.org

Aryl-Aryl Coupling Strategies in Benzo[a]carbazole Synthesis

Stereoselective and Regioselective Approaches in Synthesis of Substituted Benzo[a]carbazoles

Controlling the placement of substituents on the benzo[a]carbazole framework is critical for tailoring its properties. Regioselectivity is key to ensuring the synthesis of the specific 8-methyl isomer.

Precursor-Directed Regioselectivity: The most straightforward method to achieve regioselectivity is to use a starting material that already contains the methyl group at the desired final position. As mentioned in the retrosynthetic analysis, the Fischer indole synthesis using 4-methylphenylhydrazine is a classic example of this approach, which reliably places the methyl group at the C-8 position. doi.org Similarly, palladium-catalyzed annulations starting from 5-methyl-substituted indoles also direct the formation of 8-methyl-benzo[a]carbazole derivatives. acs.org

Catalyst-Controlled C-H Functionalization: Modern synthetic methods offer regiocontrol through catalyst-directed C-H activation. The Rh(III)-catalyzed annulation of 2-arylindoles provides excellent regioselectivity, forming the new ring at the C-3 position of the indole and the ortho-position of the 2-aryl substituent. nih.gov To synthesize the 8-methyl isomer via this route, one would start with 2-(p-tolyl)indole.

Sigmatropic Shift-Based Methods: A metal-free method for synthesizing substituted carbazoles from indoles and 1,4-dicarbonyl compounds involves a [1s,6s] sigmatropic shift, affording products with good regioselectivity. researchgate.net

The table below summarizes various regioselective strategies applicable to the synthesis of substituted benzo[a]carbazoles.

MethodKey ReactantsCatalyst/ReagentRegiochemical ControlRef.
Fischer Indole Synthesisα-Tetralone, 4-MethylphenylhydrazineAcid (HCl) or PhotocatalystPrecursor-directed; 4-methyl group on hydrazine dictates C-8 substitution. doi.org
Pd-Catalyzed AnnulationN-Tosyl-5-methyl-3-iodo-2-phenylindole, AlkynePd(OAc)₂, TFP, KOAcPrecursor-directed; 5-methyl group on indole dictates C-8 substitution. acs.org
Rh(III)-Catalyzed Annulation2-(p-tolyl)indole, α-Diazo compound[RhCp*Cl₂]₂, AgSbF₆Catalyst-directed C-H activation at the ortho-position of the tolyl group. nih.gov
Metal-Free C-H Functionalization5-Methyl-2-phenylindole, AcetophenoneI₂ / K₃PO₄Annulation between indole C-3 and the ortho-C-H of the phenyl group. acs.org

Table 1: Comparison of Regioselective Synthetic Routes.

Development of Novel Catalytic Systems for Efficient Synthesis of this compound

The evolution of catalytic systems has been pivotal in advancing the synthesis of benzo[a]carbazoles, moving towards milder conditions, higher efficiency, and greater sustainability.

Palladium Catalysts: Palladium(II) acetate, often paired with phosphine (B1218219) ligands like tri(2-furyl)phosphine (B125338) (TFP), is a versatile catalyst for tandem cyclization reactions of halo-indoles with alkynes. acs.org This system is effective in creating multiple C-C bonds in a single sequence. acs.orgresearchgate.net

Rhodium Catalysts: Cationic Rh(III) complexes, such as [RhCp*Cl₂]₂, are highly effective for C-H activation and annulation reactions. nih.gov Paired with a silver salt like AgSbF₆, they catalyze cascade reactions of 2-arylindoles with diazo compounds, offering high atom-efficiency and excellent regioselectivity. nih.govrsc.org

Gold Catalysts: Gold(I) catalysts have been employed for the intramolecular hydroarylation of (Z)-2-(enynyl)indoles to give carbazoles. organic-chemistry.org Gold chlorides (AuCl₃) have also been used to catalyze the cyclization of 1-(indol-2-yl)-3-alkyn-1-ols. organic-chemistry.org Furthermore, gold-catalyzed cascade reactions of diynes bearing an azide (B81097) group can directly produce aryl-annulated carbazoles. semanticscholar.org

Brønsted and Solid Acid Catalysts: Inexpensive Brønsted acids are used for one-pot cascade benzannulation strategies, avoiding costly and toxic transition metals. rsc.org A recent innovation is the use of heterogeneous solid acid catalysts, such as sulfonated amorphous carbon (AC-SO₃H), for intramolecular cyclizations. nih.gov These catalysts are low-cost, reusable, and demonstrate high activity due to multiple acidic functional groups (–SO₃H, –COOH, –OH). nih.govrsc.org

The table below provides an overview of different catalytic systems used in the synthesis of benzo[a]carbazole frameworks.

Catalyst SystemReaction TypeAdvantagesRef.
Pd(OAc)₂ / TFPAlkyne AnnulationGood yields, applicable to diverse substrates, tunable for N-protection/deprotection. acs.org
[RhCp*Cl₂]₂ / AgSbF₆C-H Activation/AnnulationHigh regioselectivity, high atom-efficiency, uses NH as a directing group. nih.gov
AuCl₃Intramolecular HydroarylationMild reaction conditions (room temperature). organic-chemistry.org
Brønsted Acids (e.g., p-TSA)Cascade BenzannulationMetal-free, inexpensive. rsc.org
AC-SO₃H (Solid Acid)Intramolecular CyclizationReusable, sustainable, high thermal stability. nih.gov

Table 2: Novel Catalytic Systems for Benzo[a]carbazole Synthesis.

Green Chemistry Principles in the Synthesis of Benzo[a]carbazole Architectures

The development of synthetic routes to benzo[a]carbazoles that are both efficient and environmentally benign is a key area of contemporary research. sci-hub.sechemistryviews.org Traditional methods often involve harsh conditions, toxic reagents, and multiple steps, leading to significant waste generation. sci-hub.seresearchgate.net In contrast, modern approaches inspired by green chemistry prioritize atom economy, the use of renewable resources, and the design of safer chemical processes. chemistryviews.orgacs.org

A notable trend is the move towards catalytic reactions, which can proceed under milder conditions and with greater selectivity, thereby reducing energy consumption and the formation of byproducts. chemistryviews.orgjst.go.jp Both homogeneous and heterogeneous catalysts have been explored for their potential to facilitate the construction of the benzo[a]carbazole framework in a more sustainable manner. jst.go.jp

Atom Economy and Waste Reduction

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green synthesis. chemistryviews.orgacs.org High atom economy is achieved in reactions where most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of waste.

Several strategies have been developed to improve the atom economy in benzo[a]carbazole synthesis. One-pot and multicomponent reactions, where multiple transformations occur in a single reaction vessel, are particularly effective in this regard. rsc.orgresearchgate.net These approaches not only reduce the number of synthetic steps and purification processes but also minimize the use of solvents and reagents. researchgate.net

Transition-metal-catalyzed routes are also being recognized for their potential to enhance atom economy compared to classical methods like thermal and photochemical cyclizations. acs.org For example, a Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds provides a highly atom-efficient pathway to diversely substituted benzo[a]carbazoles. rsc.org

Table 1: Comparison of Synthetic Methodologies for Benzo[a]carbazole Synthesis based on Atom Economy

Synthetic MethodKey FeaturesAtom EconomyReference
Gold-Catalyzed TricyclizationOne-pot synthesis from N-propargylanilines and conjugated diynes.100% acs.org
Rh(III)-Catalyzed AnnulationCascade reaction of 2-arylindoles with α-diazo carbonyl compounds.High rsc.org
One-Pot Friedel-Crafts/CyclizationReaction of β-nitro-β,γ-unsaturated ketones and indoles.Good (55-78% yield) researchgate.net
Transition-Metal-Mediated RoutesGeneral category offering better atom economy than classical methods.Promising acs.org

Use of Greener Solvents and Catalysts

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Consequently, there is a significant push towards the use of greener alternatives such as water, ionic liquids, and bio-renewable solvents. sci-hub.secjcatal.com

Water, in particular, is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. sci-hub.se A facile, water-mediated, microwave-assisted synthesis of pyrido[3,2,1-jk]carbazoles has been reported, demonstrating the feasibility of conducting complex organic transformations in an aqueous medium. sci-hub.se Another example is the development of a metal-free strategy for the synthesis of benzo[a]carbazoles from 2-phenylindole (B188600) derivatives and bio-renewable acetol in a biphasic aqueous system, using a recyclable Brönsted acidic ionic liquid as the catalyst. cjcatal.com This method is notable for producing water as the sole byproduct. cjcatal.com

The use of heterogeneous and recyclable catalysts is another key aspect of green synthesis. jst.go.jp These catalysts can be easily separated from the reaction mixture, simplifying product purification and allowing for their reuse, which reduces waste and cost. jst.go.jpresearchgate.net A notable example is the use of a solid acidic catalyst derived from rice husk, an agricultural waste product, for the synthesis of benzo[a]carbazole derivatives. rsc.orgresearchgate.net This amorphous carbon-based catalyst, functionalized with sulfonic acid groups, is low-cost, low-toxicity, and reusable. rsc.orgresearchgate.net

Table 2: Examples of Greener Solvents and Catalysts in Benzo[a]carbazole Synthesis

Catalyst/Solvent SystemReaction TypeKey AdvantagesReference
Water/MicrowaveDomino Fischer indole reaction–intramolecular cyclizationEnvironmentally benign, efficient sci-hub.se
Brönsted Acidic Ionic Liquid/WaterMetal-free synthesis from 2-phenylindoles and acetolRecyclable catalyst, water as byproduct cjcatal.com
Amorphous Carbon-SO3H/DMSOIntramolecular cyclization of 3-cyanoacetamide pyrrolesLow-cost, reusable catalyst from biomass rsc.orgresearchgate.net
Rh/C/Trifluoroacetic acid/BenzotrifluorideAerobic intramolecular oxidative coupling of diarylaminesHeterogeneous, recyclable catalyst, mild conditions jst.go.jp

Energy Efficiency and Milder Reaction Conditions

Reducing the energy consumption of chemical processes is a critical component of green chemistry. This can be achieved by developing reactions that proceed at lower temperatures and pressures, or by using alternative energy sources such as microwave irradiation or visible light. sci-hub.senih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. sci-hub.se The aforementioned synthesis of pyrido[3,2,1-jk]carbazoles in water under microwave irradiation is a prime example of this approach. sci-hub.se

Photocatalysis, which utilizes light to drive chemical reactions, offers another avenue for conducting syntheses under mild conditions. nih.govacs.org A visible-light-induced intramolecular C-H amination reaction for the synthesis of carbazoles has been reported, using sulfilimines as a safe alternative to potentially hazardous azides. nih.gov This method avoids the need for high temperatures or transition metals. nih.gov Similarly, a sequential gold catalysis and photomediated cyclization has been developed for the construction of benzo[a]carbazole frameworks. acs.org

The use of highly active catalysts can also contribute to energy efficiency by enabling reactions to proceed at room temperature. For instance, a rhodium-on-carbon (Rh/C) catalyst has been shown to be effective for the aerobic intramolecular oxidative coupling of diarylamines to form carbazoles at room temperature, with molecular oxygen as the sole oxidant. jst.go.jp

Table 3: Energy-Efficient Methodologies for Benzo[a]carbazole Synthesis

MethodologyEnergy SourceKey FeaturesReference
Microwave-Assisted SynthesisMicrowave IrradiationRapid, efficient, often in green solvents sci-hub.se
Visible Light-Induced C-H AminationVisible LightMild conditions, avoids high temperatures and hazardous reagents nih.gov
Sequential Gold Catalysis and PhotomediationLightHigh efficiency, good yields acs.org
Aerobic Oxidative Coupling with Rh/CRoom TemperatureLow energy input, uses air as oxidant jst.go.jp

In Depth Spectroscopic and Structural Elucidation of 8 Methyl 11h Benzo a Carbazole and Its Analogs

Advanced NMR Spectroscopic Analysis (2D-NMR, Solid-State NMR) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 8-methyl-11H-benzo[a]carbazole and its analogs, ¹H and ¹³C NMR provide primary data on the chemical environment of each nucleus. In ¹H NMR spectra of 8-methyl substituted analogs, the methyl group typically appears as a singlet in the upfield region, around δ 2.24 ppm for a compound like 8-Methyl-5,6-diphenyl-11H-benzo[a]carbazole. acs.org The aromatic protons exhibit complex splitting patterns in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern across the fused ring system. acs.orgrsc.org

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for definitive assignments. COSY spectra establish proton-proton connectivities, while HSQC and HMBC correlate protons with their directly attached or long-range coupled carbon atoms, respectively. libretexts.org For instance, in the synthesis of substituted benzo[a]carbazoles, 2D NMR spectroscopy has been crucial for confirming the regiochemistry of the products, which can be ambiguous from 1D spectra alone. acs.org

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insight into the structure and packing of molecules in the solid phase. preprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra of solid samples, revealing information about molecular conformation and polymorphism that is lost in solution. preprints.org Although specific ssNMR studies on this compound are not widely reported, the technique holds significant potential for characterizing its solid-state forms and intermolecular interactions.

Compound NameSolventNucleusChemical Shift (δ, ppm)
8-Methyl-5,6-diphenyl-11H-benzo[a]carbazole acs.orgCDCl₃¹H8.79 (s, 1H), 8.17 (d, J=7.9 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 7.56–7.60 (m, 1H), 7.40–7.45 (m, 2H), 7.19–7.28 (m, 10H), 7.15 (dd, J=8.3, 1.7 Hz, 1H), 6.49 (s, 1H), 2.24 (s, 3H)
CDCl₃¹³C140.3, 139.5, 137.2, 135.1, 134.7, 132.0, 131.8, 130.8, 130.4, 128.9, 128.3, 127.9, 127.6, 126.8, 126.4, 126.1, 125.5, 125.3, 124.6, 122.0, 120.4, 117.3, 110.6, 21.8
2,3-dichloro-8-methyl-11H-benzo[a]carbazole doi.orgDMSO¹H12.20 (s, 1H), 8.81 (s, 1H), 8.35 (s, 1H), 8.25 (d, J = 8.6 Hz, 1H), 7.97 (s, 1H)
Ethyl 8-chloro-6-hydroxy-11-methyl-11-H-benzo[a]carbazole-carboxylate rsc.orgCDCl₃¹H13.32 (s, 1H), 8.98 (d, 9.0 Hz, 1H), 8.50 (d, J = 8.1 Hz, 1H), 8.47 (s, 1H), 7.53 (t, J = 7.5 Hz, 1H), 7.36-7.45 (m, 3H), 4.56 (q, J = 7.2 Hz, 2H), 4.27 (s, 1H), 1.54 (t, J = 7.2 Hz, 3H)
CDCl₃¹³C172.53, 162.61, 140.50, 138.71, 132.33, 126.81, 126.48, 126.43, 124.67, 123.34, 122.63, 122.47, 122.31, 118.59, 109.76, 108.96, 97.60, 61.48, 34.28, 14.41

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of newly synthesized compounds. vliz.be By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from benzo[a]carbazole derivatives with minimal fragmentation, yielding the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. acs.orgrsc.org

For instance, the molecular formula of 8-Methyl-5,6-diphenyl-11H-benzo[a]carbazole was confirmed by HRMS (+ESI), which showed an [M+H]⁺ ion at m/z 384.1751, corresponding to the calculated value of 384.1752 for C₂₉H₂₂N. acs.org Similarly, the composition of various substituted analogs has been verified using ESI-HRMS. rsc.org Beyond simple confirmation, mass spectrometry, particularly when coupled with chromatographic separation (e.g., GC-MS or LC-MS), can be used to identify intermediates and byproducts in a reaction mixture, offering crucial evidence for the elucidation of reaction mechanisms. acs.org The fragmentation patterns observed in the mass spectrum (electron ionization) of the parent 11H-benzo[a]carbazole can also provide structural information. nist.gov

Compound NameIonization ModeCalculated m/zFound m/z
8-Methyl-5,6-diphenyl-11H-benzo[a]carbazole acs.org+ESI384.1752 [M+H]⁺384.1751
Ethyl 6-hydroxy-11-methyl-11-H-benzo[a]carbazole-carboxylate rsc.orgESI-HRMS320.1278 [C₂₀H₁₇NO₃+H]⁺320.1276
8-chloro-6-hydroxy-11-methyl-11H-benzo[a]carbazole-3-carbonitrile rsc.orgESI-HRMS307.0638 [C₁₈H₁₁N₂OCl+H]⁺307.0637
6-hydroxy-3-methoxy-11-methyl-11H-benzo[a]carbazole-3-carbonitrile rsc.orgESI-HRMS303.1133 [C₁₉H₁₄N₂O₂+H]⁺303.1131
11-methyl-11H-benzo[a]carbazole-5-carbonitrile rsc.orgESI257.1073 [C₁₈H₁₂N₂+H]⁺257.1071

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

For this compound and its analogs, FT-IR spectra provide clear evidence for key functional groups. acs.org The N-H stretching vibration of the carbazole (B46965) nitrogen typically appears as a sharp band around 3400-3500 cm⁻¹. acs.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. acs.org The region from 1400 to 1650 cm⁻¹ is characteristic of the C=C stretching vibrations within the fused aromatic framework. acs.org Raman spectroscopy would be particularly useful for analyzing the carbocyclic backbone vibrations, which are often weak in the IR spectrum. mdpi.comspectroscopyonline.com

Compound NameTechniqueWavenumber (cm⁻¹)Assignment
8-Methyl-5,6-diphenyl-11H-benzo[a]carbazole acs.orgIR (CHCl₃)3433N-H Stretch
2921C-H Stretch (Aliphatic)
1650, 1432C=C Aromatic Ring Stretch
Ethyl 6-hydroxy-11-methyl-11-H-benzo[a]carbazole-carboxylate rsc.orgFT-IR (KBr)3441O-H Stretch (Hydroxy)
2925C-H Stretch (Aliphatic)
1631C=O Stretch (Ester)
1266, 740C-O Stretch, C-H Bending
11H-Benzo[a]carbazole nist.govIR~3400N-H Stretch
~3050C-H Stretch (Aromatic)
~1600, 1450C=C Aromatic Ring Stretch

X-ray Crystallography for Understanding Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms, yielding accurate bond lengths, bond angles, and torsional angles. ias.ac.in

For complex polycyclic systems like benzo[a]carbazoles, X-ray crystallography confirms the connectivity and planarity of the fused ring system. It also reveals the orientation of substituents, such as the methyl group at the 8-position. Crucially, this technique provides insight into intermolecular interactions that govern crystal packing, such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking interactions between the planar aromatic cores of adjacent molecules. rsc.org These interactions are vital for understanding the material's bulk properties. X-ray diffraction experiments on benzo[a]carbazole derivatives are typically performed using diffractometers with Mo-Kα radiation (λ ≈ 0.71073 Å). ias.ac.inrsc.org While a specific crystal structure for this compound is not detailed in the provided search results, data for closely related analogs demonstrate the power of the technique. rsc.org

FeatureDescription
Technique Single-crystal X-ray diffraction. ias.ac.inrsc.org
Information Obtained Provides the precise 3D atomic coordinates, allowing for the determination of bond lengths, bond angles, and molecular conformation.
Structural Insights Confirms the planarity of the benzo[a]carbazole core and the geometry of substituents. Resolves the tricyclic fused-ring system and the orientation of the methyl group.
Intermolecular Interactions Elucidates non-covalent interactions in the crystal lattice, such as hydrogen bonds (N-H···X) and π-π stacking, which influence the material's physical properties. rsc.org
Typical Experimental Setup Data collection is often performed on a CCD diffractometer (e.g., Bruker APEX II) using Mo-Kα radiation. Structures are solved and refined using specialized software packages (e.g., SHELXL, Olex2). ias.ac.inrsc.org

Chiroptical Spectroscopy (CD, VCD) for Probing Enantiomeric Forms and Conformations

Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) in the UV-Vis range and Vibrational Circular Dichroism (VCD) in the infrared range, are specifically designed to study chiral molecules. mdpi.com These methods measure the differential absorption of left and right circularly polarized light, a phenomenon that is only observable for non-superimposable mirror-image structures (enantiomers). mertenlab.de

The parent this compound is achiral. However, chirality can be introduced into the benzo[a]carbazole framework through several mechanisms, such as the presence of a chiral substituent or by restricted rotation around a single bond, leading to stable atropisomers. If a chiral derivative of this compound were to be synthesized, ECD and VCD would be invaluable tools. mdpi.com

The ECD spectrum would provide information about the stereochemistry of the electronic transitions within the aromatic chromophore. The VCD spectrum, with its numerous well-resolved bands, is highly sensitive to the molecule's three-dimensional structure and can provide definitive insights into its absolute configuration and conformational preferences in solution, especially when compared with theoretical calculations (e.g., using Density Functional Theory, DFT). mdpi.com Although no specific chiroptical studies on this compound were found, these techniques represent the gold standard for the stereochemical analysis of its potential chiral analogs.

Computational Chemistry and Theoretical Studies of 8 Methyl 11h Benzo a Carbazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 8-methyl-11H-benzo[a]carbazole. Density Functional Theory (DFT) is a particularly common method for these investigations, with functionals like B3LYP often employed to balance computational cost and accuracy. researchgate.netacs.org These calculations provide a detailed picture of the molecule's electronic structure.

Detailed research findings from these calculations include:

Electronic Descriptors: Quantum chemical descriptors such as chemical potential (μ), global hardness (η), and the electrophilicity index (ω) are calculated to quantify the reactivity of benzo[a]carbazole derivatives. researchgate.net These descriptors help predict how the molecule will behave in chemical reactions.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO influences the molecule's electronic absorption properties and kinetic stability. acs.orgmdpi.com For carbazole-based materials, the HOMO is often located on the carbazole (B46965) skeleton, while the LUMO's position can be influenced by substituent groups. mdpi.com In donor-π-acceptor systems involving benzocarbazole, the HOMO-LUMO gap is a key parameter in tuning optoelectronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netacs.org

Table 1: Representative Frontier Molecular Orbital Energies for Benzocarbazole-Based Compounds This table presents data for related benzocarbazole derivatives to illustrate typical energy levels, as specific values for this compound are not detailed in the provided search results.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Source
CTDP-5.03-3.651.38 researchgate.net
BCTDP-5.03-3.651.38 researchgate.net
CFDP-4.94-3.651.29 researchgate.net
BCFDP-4.90-3.621.28 researchgate.net

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

While the benzo[a]carbazole core is relatively rigid, substituents on the nitrogen or the aromatic rings can introduce conformational flexibility. Understanding the preferred three-dimensional structure is essential for predicting the molecule's interactions with biological targets.

Molecular Mechanics (MM): MM methods are used for rapid conformational searches to identify low-energy structures. aip.org This is a critical first step in QSAR and molecular docking studies, where the bioactive conformation must be determined. tubitak.gov.tr

Molecular Dynamics (MD): MD simulations provide insight into the dynamic behavior of the molecule over time. These simulations can reveal how the molecule flexes and changes shape in different environments (e.g., in aqueous solution or a protein binding pocket), offering a more realistic view of its behavior than static models.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict various spectra, which can then be validated against experimental measurements to confirm the accuracy of the theoretical model.

UV-Vis Spectra: Time-dependent DFT (TDDFT) calculations are employed to predict electronic transitions, such as the π→π* transitions responsible for UV-Vis absorption. researchgate.netaip.org For related carbazole compounds, these transitions are often observed in the 300–350 nm range.

Vibrational Spectra: DFT calculations can predict infrared (IR) and Raman spectra. The calculated frequencies and intensities are compared with experimental data to aid in structural characterization. aip.org

NMR Spectra: Quantum chemical packages can also predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for confirming the synthesized structure. aip.org

Table 2: Experimental Spectroscopic Data for the Parent Compound, 11H-Benzo[a]carbazole

Spectroscopic TechniqueKey Observations / DataSource
Ionization Energy7.1 ± 0.1 eV (Electron Ionization) nist.gov
IR SpectrumData available from Coblentz Society, Inc. nist.gov
Mass Spectrum (EI)Data available in NIST WebBook nist.gov
UV/Visible SpectrumData available in NIST WebBook nist.gov

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry plays a vital role in understanding the mechanisms of reactions used to synthesize this compound. By mapping out the potential energy surface of a reaction, chemists can understand how it proceeds and how to optimize conditions.

Mechanism Investigation: Theoretical studies can validate or propose reaction mechanisms. For instance, the plausible mechanism for a Palladium-catalyzed cascade reaction to form the benzo[a]carbazole core has been investigated. acs.org Other studied pathways include photochemical routes involving a 6π-electrocyclization and intramolecular cyclizations using solid acid catalysts. nih.govresearchgate.net

Transition State Analysis: Locating and characterizing the transition state (the highest energy point along the reaction coordinate) is key to understanding reaction kinetics. Calculations of the Gibbs free energy barrier of transition states can explain the feasibility of a proposed mechanistic step under specific reaction conditions. chinesechemsoc.orguni-regensburg.de

Table 3: Overview of Synthetic Routes for Benzo[a]carbazoles with Mechanistic Insights

Synthetic MethodKey FeaturesMechanistic StepsSource
Palladium-Catalyzed AnnulationUses N-tosyl-iodoindoles and internal alkynes.Cascade strategy involving C-H functionalization. acs.org
Photochemical CyclizationIrradiation of 2-aryl-3-(1-tosylalkyl)indoles.Homolytic cleavage, elimination, 6π-electrocyclization, aromatization. researchgate.net
Rhodium-Catalyzed AnnulationCascade annulation of o-ethynylanilines with diazo compounds.Involves an aryl-to-aryl 1,4-rhodium migration. chinesechemsoc.org
Brønsted Acid CatalysisMulticomponent reaction followed by intramolecular ring closure.Formation of a 3-cyanoacetamide pyrrole (B145914) intermediate. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Focus)

Given the interest in carbazoles as biologically active agents, molecular docking is a cornerstone of the computational investigation of this compound and its analogs. These studies predict how the molecule might bind to a biological target, such as a protein or enzyme.

The process involves computationally placing the ligand (the benzo[a]carbazole derivative) into the binding site of a macromolecular target. The software then calculates a score based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, to estimate the strength of binding. ulisboa.pt

Target Identification: Studies have explored the interaction of benzo[a]carbazole derivatives with various targets, including the human estrogen receptor (hER), protein kinase CK2, and tubulin. tubitak.gov.tracs.orgtandfonline.comresearchgate.net

Binding Mode Analysis: Docking can reveal the specific orientation of the ligand in the binding site and identify the key amino acid residues involved in the interaction. For example, studies on 5,6-dihydro 11-alkylbenzo[α]carbazole derivatives docked into the hER have helped visualize these crucial interactions. tubitak.gov.tr This information is invaluable for understanding the mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the rational design of new analogs with improved potency.

The QSAR process involves:

Data Set: A series of benzo[a]carbazole analogs with experimentally measured biological activity is assembled. tubitak.gov.tr

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the series.

Model Building: Statistical methods are used to build an equation that correlates the descriptors with the activity.

Validation: The model's predictive power is rigorously tested, often using a cross-validation coefficient (Q²). tubitak.gov.tr

Studies on 5,6-dihydro 11-alkylbenzo[α]carbazole derivatives have successfully used QSAR to model their inhibitory activity against the estrogen receptor. tubitak.gov.tr Such models provide crucial insights into which structural features are most important for activity and can be used to predict the potency of hypothetical new compounds, thereby guiding future synthetic efforts toward more effective agents. researchgate.nettubitak.gov.tr

Chemical Reactivity and Transformation Studies of 8 Methyl 11h Benzo a Carbazole

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The extended π-system of the benzo[a]carbazole nucleus is susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the electron-donating nature of the nitrogen atom and the directing effects of the fused rings and the methyl group. In general, electrophilic substitution on the carbazole (B46965) ring system is known to occur preferentially at specific positions. For the parent carbazole, electrophilic substitution typically occurs at the 3-position. thieme-connect.de The presence of the methyl group at the 8-position in 8-methyl-11H-benzo[a]carbazole is expected to influence the regioselectivity of such reactions.

Research on related carbazole systems indicates that halogenation, a common electrophilic aromatic substitution, can be achieved using various reagents. For instance, carbazole and other aromatic compounds can be effectively halogenated (chlorination, bromination, and iodination) using a hydrogen peroxide–hydrohalic acid system under microwave irradiation, offering an environmentally friendly method for synthesizing halogenoarenes. rsc.org While specific studies on the halogenation of this compound are not detailed, the general principles of electrophilic aromatic substitution suggest that positions activated by the nitrogen atom and not sterically hindered by the methyl group would be the most likely sites of reaction.

The reactivity of carbazoles towards electrophilic halogenation is noted to be lower than that of pyrroles and indoles. ambeed.com This is attributed to the more extensive delocalization of the nitrogen lone pair across the tricyclic system.

Nucleophilic Additions and Substitutions on the Carbazole Framework

Nucleophilic attack on the electron-rich carbazole ring system is generally less favorable than electrophilic substitution. However, reactions can occur under specific conditions or on activated substrates. For instance, nucleophilic aromatic substitution (SNAr) reactions can be facilitated by the presence of strong electron-withdrawing groups on the aromatic rings. A unimolecular radical nucleophilic substitution (SRN1) mechanism, involving radical and radical anion intermediates, presents an alternative pathway for aromatic nucleophilic substitution. conicet.gov.ar

Studies on related systems have shown that nucleophilic addition can be a key step in the synthesis of complex carbazole derivatives. For example, the synthesis of benzo ambeed.comconicet.gov.arimidazo[1,2-a]pyridines involves the nucleophilic addition of (benz)imidazoles to alkynyl bromides. sci-hub.se In the context of this compound, while direct nucleophilic attack on the carbocyclic rings is challenging, reactions involving the nitrogen atom are more common.

Oxidation and Reduction Chemistry of the Benzo[a]carbazole System

The extended aromatic system of this compound can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of various oxidized derivatives, potentially involving the carbazole nitrogen or the aromatic rings. For instance, the oxidation of a related tetrahydro-11H-benzo[a]carbazole derivative with dichlorodicyano-quinone (DDQ) selectively yielded the corresponding 4-oxo derivative. researchgate.net This highlights the potential for regioselective oxidation of the benzo[a]carbazole system.

Reduction of the nitro group in a derivative, 5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole), to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst. This demonstrates a typical reduction of a substituent on the benzo[a]carbazole framework.

Palladium-catalyzed oxidative cycloaromatization has been utilized as a strategy for the synthesis of N-protected benzo[a]carbazoles. acs.org This process involves the dual activation of C-H bonds in the presence of a metal catalyst and an oxidant. acs.org

Photochemical Transformations and Photoreactivity Studies

The photochemical reactivity of benzo[a]carbazoles has been explored for the synthesis of these and related compounds. A photochemical route to benzo[a]carbazoles from 2-aryl-3-(1-tosylalkyl)indoles has been developed. researchgate.netresearchgate.net This process involves irradiation in a polar aprotic solvent, leading to the target products through a domino reaction. researchgate.netresearchgate.net Specifically, the irradiation of these substrates at 366 nm is proposed to proceed through a homolytic cleavage, elimination, 6π-electrocyclization, and aromatization sequence. researchgate.net

Furthermore, the photolysis of certain benzotriazoles has been shown to form 6a-methyl-6aH-benzo[a]carbazoles, which can undergo further irradiation to yield linear indenoquinolines via an aza-di-π-methane rearrangement. rsc.org The photocyclization of 3-styrylindoles is another method for obtaining 11H-benzo[a]carbazole and its methyl derivatives. researchgate.net

The fluorescence properties of benzo[a]carbazoles are also of interest. Many synthesized benzo[a]carbazole compounds have been found to emit light in the purple to blue region of the visible spectrum. researchgate.net

Derivatization at the Nitrogen Atom and Aromatic Rings for Functionalization

The nitrogen atom of the carbazole ring is a key site for derivatization. Alkylation at the nitrogen is a common transformation. For example, this compound can be reacted to yield 11-ethyl-8-methyl-11H-benzo[a]carbazole. prepchem.com This N-alkylation is a versatile method for introducing various functional groups.

Functionalization of the aromatic rings can be achieved through various synthetic strategies. Palladium-catalyzed reactions are particularly useful for this purpose. For instance, a Pd-catalyzed annulation of 3-iodo-2-phenyl-1H-indoles and internal alkynes has been developed for the direct one-pot synthesis of diverse benzo[a]carbazoles. acs.org This methodology allows for the synthesis of both N-protected and N-deprotected benzo[a]carbazoles by tuning the reaction media and temperature. acs.org

Furthermore, the synthesis of substituted 11H-benzo[a]carbazole-5-carboxamides has been reported, demonstrating the introduction of amide functionalities, which are important for biological applications. nih.gov

Investigation of Coordination Chemistry and Ligand Binding Properties

The nitrogen atom and the extended π-system of this compound suggest its potential to act as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom can coordinate to metal centers, and the aromatic rings can participate in π-stacking interactions.

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general behavior of carbazole derivatives indicates their ability to form stable complexes with various metals. The planar structure of the carbazole core enhances its ability to interact with other molecules, including metal ions. These interactions are crucial in the design of functional materials, such as those used in organic electronics. The ability of the broader carbazole family to form stable complexes suggests that this compound would also exhibit interesting ligand binding properties, though further experimental investigation is required to fully characterize its coordination chemistry.

Applications of 8 Methyl 11h Benzo a Carbazole in Advanced Materials Research

Design and Synthesis of 8-methyl-11H-benzo[a]carbazole-Based Organic Semiconductors

The synthesis of this compound and its derivatives is crucial for their application as organic semiconductors. Researchers have developed several strategies to construct this specific carbazole (B46965) framework, often involving multi-step reactions that allow for precise control over the final molecular structure. These methods are designed to yield materials with high purity, suitable for use in electronic devices where impurities can trap charges and degrade performance. rsc.org

A prominent synthetic approach is the palladium-catalyzed alkyne annulation. acs.org This method involves a cascade reaction between an internal alkyne and an appropriately substituted indole (B1671886), such as N-tosyl-5-methyl-3-iodo-2-phenylindole. acs.org The reaction conditions, including temperature and the solvent, can be fine-tuned to control the reaction pathway, leading to either N-protected or N-deprotected benzo[a]carbazoles in good yields. acs.org For instance, the synthesis of 8-Methyl-5,6-diphenyl-11-tosyl-11H-benzo[a]carbazole has been successfully demonstrated using this strategy. acs.org

Another versatile method is the functionalization of the parent this compound molecule. For example, N-alkylation can be readily achieved. A documented procedure shows that treating this compound can yield 11-ethyl-8-methyl-11H-benzo[a]carbazole with a high yield of 76.2%. prepchem.com Other synthetic routes to the broader benzo[a]carbazole family include photochemical cyclization of 2,3-disubstituted indoles, which is a metal-free approach, and catalyst-controlled cross-dehydrogenative coupling reactions. acs.org

These synthetic strategies are summarized in the table below:

Synthesis MethodKey Reagents/CatalystsTypical ProductsKey AdvantagesRef.
Pd-Catalyzed Alkyne AnnulationN-tosyl-iodoindoles, internal alkynes, Pd(OAc)₂, TFPN-protected or NH-free benzo[a]carbazolesDivergent approach, good yields for various derivatives. acs.org
N-AlkylationThis compound, alkyl halideN-alkyl-8-methyl-11H-benzo[a]carbazoleHigh yield functionalization of the parent compound. prepchem.com
Photochemical Cyclization2,3-disubstituted indoles, UV light11H-benzo[a]carbazolesMetal-free, high regioselectivity.
Cross-Dehydrogenative Coupling2-phenylindoles, alkenes, [Cp*RhCl₂]₂ or Pd(OAc)₂11H-benzo[a]carbazolesCatalyst-controlled selectivity, one-pot operation. acs.org

Exploration of Photophysical Properties for Optoelectronic Device Development (e.g., OLEDs, Solar Cells)

The unique photophysical properties of the benzo[a]carbazole core make it highly attractive for optoelectronic applications such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells (OSCs). acs.orgrsc.org The extended π-conjugation of the fused ring system, combined with the electron-donating nature of the carbazole nitrogen, leads to strong absorption and emission in the visible and ultraviolet regions. The methyl group at the 8-position can further tune these properties through inductive effects and by influencing molecular packing in the solid state.

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely recognized for their role in OLEDs, often serving as host materials for phosphorescent emitters or as hole-transporting materials. researchgate.netmdpi.com The high triplet energy of the carbazole scaffold is essential for hosting blue and green phosphorescent dopants, preventing back-energy transfer from the guest to the host and ensuring high device efficiency. nih.gov The structure of this compound allows for participation in electron transfer processes, a key characteristic for high charge carrier mobility in OLED layers. While specific device data for this compound is not extensively documented, studies on related isomers and derivatives provide insight into its potential. For instance, its isomer, 8-methyl-7H-benzo[c]carbazole, is noted for its high photostability and fluorescence properties that contribute to efficient light emission.

Solar Cells: In the realm of solar cells, particularly dye-sensitized solar cells (DSSCs), carbazole-based molecules are used as sensitizers. researchgate.net These molecules absorb sunlight and inject electrons into a semiconductor material like TiO₂. The photoluminescence spectrum of a carbazole derivative, which showed a red-shifted fluorescent emission, highlights its potential for solar cell applications by enabling the capture of a broader range of wavelengths from the solar spectrum. metu.edu.tr The design of sensitizers often involves attaching electron-accepting groups to the carbazole donor core, separated by π-conjugated spacers. Studies on such systems have shown that benzocarbazole-based dyes can achieve significant power conversion efficiencies. researchgate.netresearchgate.net

The table below presents key photophysical and electrochemical data for related carbazole-based materials used in optoelectronics.

Compound TypeHOMO (eV)LUMO (eV)Band Gap (E_g) (eV)ApplicationRef.
Carbazole-Quinoxaline Host-5.55-2.443.11Green PhOLED Host chemrxiv.org
Pyridinyl-Carbazole Host-5.81-2.483.33Blue/Green PhOLED Host nih.gov
Benzocarbazole-based Dye (BTB)-5.20-2.802.40Dye-Sensitized Solar Cell researchgate.net
2,7-Carbazole D-A-D Monomer-5.17-3.012.16Organic Solar Cell (Theoretical) nih.gov

Utilization as Building Blocks in Fluorescent Probes and Chemosensors

The inherent fluorescence of the carbazole framework makes this compound an excellent platform for designing fluorescent probes and chemosensors. metu.edu.tr These sensors operate by converting the recognition of a specific analyte (like a metal ion or biomolecule) into a measurable change in their fluorescence signal, such as an increase ("turn-on"), decrease ("turn-off"), or shift in emission wavelength. rsc.org

The design of a chemosensor typically involves attaching a specific receptor unit for the target analyte to the this compound fluorophore. The binding event alters the photophysical properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or aggregation-caused quenching (ACQ). nih.gov

For example, various carbazole-based sensors have been developed for the highly selective and sensitive detection of metal ions in aqueous solutions. A novel sensor based on a carbazole derivative demonstrated excellent "turn-off" sensing for Cu²⁺ ions with a very low detection limit of 1.19 x 10⁻⁸ mol L⁻¹. nih.gov Another carbazole-based sensor was developed for the "turn-on" detection of Hg²⁺. rsc.org The specificity of these sensors is attributed to the formation of stable complexes between the metal ion and heteroatoms (like nitrogen and oxygen) within the sensor molecule. nih.gov

The following table summarizes the performance of several chemosensors built upon the carbazole scaffold, demonstrating the platform's versatility.

Sensor Based OnTarget AnalyteSensing MechanismLimit of Detection (LOD)Solvent SystemRef.
Carbazole-based PCBWCu²⁺Turn-off (Quenching)11.9 nMDMSO-H₂O nih.gov
Carbazole-barbituric acidHg²⁺Turn-on (Enhancement)-Aqueous medium rsc.org
Benzo[g]indoleFe³⁺Turn-off (Quenching)-- rsc.org
Chiral CarbazoleFe³⁺Turn-off (Quenching)84 nMHigh water-content solution

Polymerization Studies and Integration into Polymeric Architectures for Functional Materials

Integrating this compound into polymeric architectures is a key strategy for creating robust, processable, and functional materials for large-area electronic applications. The resulting polymers can combine the desirable electronic and optical properties of the carbazole unit with the mechanical flexibility and film-forming capabilities of a polymer backbone. researchgate.net

There are two primary approaches for incorporating this building block into polymers:

Chain-Growth Polymerization: Carbazole derivatives can be functionalized with polymerizable groups (like vinyl groups) to act as monomers. Poly(N-vinylcarbazole) (PVK) is a classic example of a photoconductive polymer made via this route. researchgate.net While less common, derivatives of this compound could be similarly functionalized for polymerization.

Pendant Group Functionalization: The this compound unit can be attached as a pendant group to a pre-existing polymer backbone. A notable example is the synthesis of a novel polysiloxane featuring benzo[a]carbazole pendant groups. researchgate.net This approach allows for the creation of materials with high thermal stability and tunable refractive indices, making them suitable for applications like LED encapsulation. researchgate.net

Research has shown that the position of linkage on the carbazole ring (e.g., 2,7- vs. 3,6-) significantly impacts the properties of the resulting polymer. researchgate.net Poly(2,7-carbazole)s generally exhibit better-extended conjugation and lower band gaps compared to their 3,6-linked counterparts, making them more suitable for high-performance electronic applications. researchgate.net The this compound structure offers multiple reactive sites that could be exploited for creating various polymeric architectures, including linear, branched, or dendritic systems.

Luminescent Material Development and Host-Guest Systems

In the field of luminescent materials, particularly for phosphorescent OLEDs (PhOLEDs), the "host-guest" system is a critical design concept to achieve high efficiency and stability. In this system, a small amount of a phosphorescent guest emitter (dopant) is dispersed within a host material matrix. mdpi.comnih.gov The host material plays several vital roles: it transports charge carriers (holes and electrons), facilitates the formation of excitons, and efficiently transfers energy to the guest emitter. mdpi.com

Carbazole derivatives, including the this compound scaffold, are excellent candidates for host materials due to several key properties:

High Triplet Energy (E_T): A host must have a higher triplet energy than the guest to ensure that energy is transferred efficiently from the host to the guest and to prevent back-transfer, which would quench the desired phosphorescence. nih.gov

Good Charge Transport: Bipolar host materials, which can transport both holes and electrons effectively, are highly desirable for creating a balanced charge injection and recombination zone within the emitting layer. chemrxiv.org The carbazole unit is an excellent hole transporter, and it can be combined with electron-accepting moieties to create bipolar hosts. chemrxiv.org

High Thermal and Morphological Stability: Host materials must be able to form stable, uniform amorphous films to ensure the guest molecules are well-dispersated and to prevent device degradation over time. nih.gov

The table below showcases the properties of several carbazole-based host materials, illustrating the parameters that are crucial for their function in PhOLEDs.

Host Material TypeTriplet Energy (E_T) (eV)HOMO (eV)LUMO (eV)ApplicationRef.
Pyridinyl-Carbazole (H2)2.81-5.83-2.50Blue/Green PhOLEDs nih.gov
Carbazole-Quinoxaline (CPQ)2.53-5.80-2.62Phosphorescent OLEDs chemrxiv.org
Carbazole-Benzimidazole--5.88-2.48Phosphorescent OLEDs mdpi.com
Dendritic Carbazole Complex---Solution-Processed OLEDs researchgate.net

The structural features of this compound make it a promising core for developing new host materials with tailored electronic properties for next-generation lighting and display technologies.

Molecular Mechanisms of Biological Interaction and Chemoenzymatic Transformations Involving 8 Methyl 11h Benzo a Carbazole

Investigation of 8-methyl-11H-benzo[a]carbazole as a Ligand for Biological Macromolecules (e.g., Proteins, DNA, RNA)

In biochemistry, a ligand is a substance that forms a complex with a biomolecule, such as a protein or nucleic acid, to serve a biological purpose. wikipedia.org The binding, driven by intermolecular forces, can alter the protein's conformation and functional state. wikipedia.org The benzo[a]carbazole scaffold is known to interact with several biological macromolecules.

A primary protein target for many PAHs and related heterocyclic compounds is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. mdpi.compensoft.net Upon ligand binding, AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences to initiate gene transcription. mdpi.com However, not all PAHs are potent AhR agonists. A study utilizing an in vitro H4IIE-luciferase reporter gene assay, which measures AhR-mediated gene expression, found that the parent compound, 11H-benzo[a]carbazole, had no quantifiable AhR-mediated effects at the concentrations tested. usask.ca This suggests that 11H-benzo[a]carbazole is a very weak or inactive ligand for the AhR. While methylation can sometimes alter the potency of PACs, the specific binding affinity of the 8-methyl derivative for AhR has not been extensively documented. usask.ca

Beyond the AhR, carbazole (B46965) derivatives have been shown to interact with other macromolecules. Theoretical and experimental studies on related compounds suggest that the planar structure of the benzo[a]carbazole core is conducive to DNA intercalation, a process where a molecule inserts itself between the base pairs of DNA. acs.org This interaction can disrupt DNA replication and transcription. Furthermore, specific derivatives of the broader carbazole family have been identified as ligands for other proteins, including the estrogen receptor and various protein kinases, though specific binding data for this compound itself is limited. researchgate.netaacrjournals.orgtubitak.gov.tr

Enzymatic Biotransformation Pathways of this compound (e.g., Cytochrome P450 Metabolism in in vitro systems)

The biotransformation of xenobiotics like this compound is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes, particularly those in the CYP1 family (CYP1A1, CYP1A2, and CYP1B1), are crucial for the metabolism of PAHs. nih.govmdpi.com The metabolic process typically involves oxidation reactions that increase the water solubility of the compound, facilitating its excretion.

The metabolism of the structurally analogous and well-studied PAH, benzo[a]pyrene (B130552) (B[a]P), provides a model for understanding the potential biotransformation of this compound. The metabolism of B[a]P is initiated by CYP enzymes, which catalyze its conversion to various oxidative products, including epoxides, phenols, and dihydrodiols. nih.govnih.govnih.gov Specifically, CYP1A1 and CYP1B1 are highly active in metabolizing B[a]P and its intermediates. mdpi.comnih.gov

The expression of CYP1A1 and CYP1B1 is heavily induced by the activation of the AhR. mdpi.com Given that the parent compound 11H-benzo[a]carbazole is a poor AhR agonist, it is not expected to significantly induce its own metabolism through the upregulation of CYP1 enzymes. usask.ca The biotransformation of this compound would therefore likely rely on the basal expression levels of competent CYP enzymes.

The predicted metabolic pathways for this compound would involve two main sites of action: the aromatic rings and the methyl group.

Ring Oxidation: Similar to B[a]P, the aromatic core is susceptible to oxidation by CYP enzymes, potentially forming various phenols and dihydrodiols.

Methyl Group Hydroxylation: The 8-methyl group represents a likely site for metabolism. CYP enzymes commonly catalyze the hydroxylation of alkyl side chains on aromatic rings, which would convert the methyl group into a hydroxymethyl group. researchgate.net

The following table summarizes the key human CYP enzymes involved in the metabolism of the representative PAH, benzo[a]pyrene.

EnzymeRole in Benzo[a]pyrene (B[a]P) MetabolismReference
CYP1A1Major enzyme in the formation of B[a]P-7,8-dihydrodiol, a key intermediate. Also produces other phenols and diols. nih.govnih.gov
CYP1B1Significantly contributes to the formation of B[a]P-7,8-dihydrodiol and subsequent carcinogenic metabolites. nih.govnih.gov
CYP1A2Shows much lower activity towards B[a]P metabolism compared to CYP1A1 and CYP1B1. nih.gov
CYP2C19Contributes to the formation of B[a]P-7,8-dihydrodiol and BaP-9-ol. nih.gov
CYP3A4Contributes to the formation of BaP-9-ol and the detoxification product BaP-3-ol. nih.gov

Modulatory Effects on Molecular Targets (e.g., Enzyme Inhibition Kinetics and Mechanism)

While direct data on the enzyme inhibitory activity of this compound is not widely available, the carbazole scaffold is present in numerous compounds known to modulate the function of key molecular targets. nih.gov Analysis of these related molecules provides insight into the potential activities of the benzo[a]carbazole class.

For instance, derivatives of carbazole have been shown to be potent inhibitors of several enzyme families. Alectinib, which contains a 5H-benzo[b]carbazol-11(6H)-one core, is a highly selective anaplastic lymphoma kinase (ALK) inhibitor with an IC₅₀ value of 1.9 nM. nih.gov Other carbazole derivatives have demonstrated inhibitory activity against enzymes such as xanthine (B1682287) oxidase and protein kinase CK2. aacrjournals.orgnih.govtandfonline.com The mechanism of inhibition often involves the ligand binding to the ATP-binding site of kinases, competing with the natural substrate. acs.org

The table below details the modulatory effects of various carbazole derivatives on different molecular targets, illustrating the broad bioactivity of this chemical family.

Carbazole Derivative ClassMolecular TargetReported Activity (IC₅₀)Reference
N-acylcarbazolesProliferation of CAL 27 cells0.028 µM nih.gov
6-Methyl-2,3,4,9-tetrahydro-1H-carbazolesProliferation of Calu1 cells2.5 nM nih.gov
N-{3-[3-(9-Methyl-9H-carbazol-3-yl)-acryloyl]-phenyl}-benzamidesXanthine Oxidase (XO)4.3 - 5.6 µM nih.gov
5H-benzo[b]carbazol-11(6H)-one derivatives (e.g., Alectinib)Anaplastic Lymphoma Kinase (ALK)1.9 nM nih.gov
Benzo[g]pyridoindoleProtein Kinase CK2Potent Inhibition aacrjournals.org

Elucidation of Molecular Binding Modes through Crystallographic and Spectroscopic Methods (e.g., Protein-Ligand X-ray Structures)

The precise three-dimensional arrangement of a ligand within the binding site of a macromolecule is fundamental to understanding its biological activity. While no experimental crystal structures of this compound complexed with a biological target have been reported, significant insights can be drawn from structural studies of analogous compounds and their receptors.

Cryogenic electron microscopy (cryo-EM) and X-ray crystallography have successfully resolved the structures of the AhR ligand-binding domain complexed with other ligands, including the pollutant benzo[a]pyrene. nih.govrcsb.org These studies reveal a bipartite binding pocket within the PAS-B domain of AhR. rcsb.org Ligands like B[a]P are stabilized primarily through hydrophobic and π-π stacking interactions with conserved residues within this pocket. nih.gov

In the absence of experimental data, computational methods such as molecular docking are employed to predict the binding orientation of ligands. ulisboa.pt Such studies have been performed for various carbazole derivatives. For example, docking of 5,6-dihydro-11-alkylbenzo[α]carbazole derivatives into the human estrogen receptor predicted critical hydrogen bond interactions with specific amino acid residues like glutamic acid and histidine. tubitak.gov.tr Similarly, molecular docking has been used to model the binding of hetero-annulated carbazoles within the active site of protein kinase CK2, providing hypotheses about the specific interactions that drive their inhibitory activity. tandfonline.com These computational models suggest that the planar carbazole ring system often engages in stacking interactions, while substituents can form specific hydrogen bonds or hydrophobic contacts that determine binding affinity and selectivity. tubitak.gov.trulisboa.pt

Application in Chemical Biology for Probing Cellular Pathways (Excluding Human/Clinical Context)

Chemical biology utilizes small molecules as precision tools to perturb and investigate complex cellular pathways in a rapid, tunable, and often reversible manner. acs.org The benzo[a]carbazole scaffold and its derivatives represent a platform for developing such chemical probes.

Given the finding that the parent compound, 11H-benzo[a]carbazole, is a poor activator of the AhR, it could serve as an important negative control in non-clinical research. usask.ca In studies investigating the biological effects of complex PAH mixtures, it could be used to distinguish between AhR-dependent and AhR-independent mechanisms of action.

Furthermore, various substituted benzo[a]carbazole analogues have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines, including lung and breast cancer cells. acs.org These compounds can be used as chemical probes to explore the molecular pathways governing cell cycle progression, apoptosis, and cellular proliferation in disease models. By observing the cellular response to these molecules, researchers can identify and validate new targets for intervention, entirely within a non-clinical, basic research context. The structural diversity of the carbazole family, combined with its demonstrated range of biological activities, makes it a valuable source of lead compounds for the development of more sophisticated probes to illuminate cellular function. nih.gov

Advanced Analytical Method Development for Research and Environmental Fate Studies of 8 Methyl 11h Benzo a Carbazole

Chromatographic Techniques (HPLC, GC, SFC) for High-Resolution Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of 8-methyl-11H-benzo[a]carbazole from complex matrices, such as synthesis reaction mixtures or environmental samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer distinct advantages for the analysis of this and related polycyclic aromatic nitrogen heterocycles (PANHs).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzo[a]carbazoles and their derivatives. Reversed-phase HPLC, often employing C8 or C18 stationary phases, is effective for separating these compounds based on their hydrophobicity. For instance, a reversed-phase HPLC method developed for a derivative, 11H-benzo[a]carbazole-3-carboxamide, utilizes a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the applicability of such systems. sielc.com For enhanced sensitivity, especially in trace analysis, fluorescence detection is employed, as many carbazole (B46965) derivatives exhibit native fluorescence. nih.govgerli.com A pre-column derivatization method using 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl) as a fluorescent labeling reagent has been developed for the sensitive determination of amines, showcasing the utility of the benzo[a]carbazole moiety in creating highly fluorescent derivatives for HPLC analysis. nih.gov

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. nih.gov GC provides high-resolution separation of isomers and allows for the determination of various PANHs in environmental samples. researchgate.netiarc.fr For complex environmental matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) can provide even greater resolving power, enabling the identification of over 200 nitrogen-containing polycyclic aromatic compounds (NPACs), including alkylated carbazoles and benzocarbazoles, in samples from oil sands regions. acs.orgnih.gov

Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly useful for the separation of chiral molecules and thermally labile compounds. wikipedia.org The retention of carbazole in SFC is influenced by parameters such as pressure, temperature, and the fraction of co-solvent (e.g., methanol). acs.orgnih.gov This technique offers a green alternative to normal-phase HPLC, as it reduces the consumption of organic solvents.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Stationary Phase Examples Mobile Phase/Carrier Gas Examples Detector Key Advantages
HPLC C8, C18, Phenyl Acetonitrile/Water, Methanol/Water UV-Vis, Fluorescence, MS Versatility, suitable for a wide range of polarities, sensitive with fluorescence detection. sielc.comnih.govgerli.com
GC Fused silica (B1680970) capillary columns (e.g., DB-5ms) Helium, Hydrogen FID, MS High resolution for volatile compounds, excellent for isomer separation, sensitive and specific with MS detection. researchgate.netiarc.fr
SFC Silica, Chiral stationary phases Supercritical CO2 with co-solvents (e.g., Methanol) UV-Vis, FID, MS Fast separations, reduced organic solvent consumption, suitable for chiral and thermally labile compounds. wikipedia.orgacs.org

Electrophoretic Methods for Separation and Characterization of Analogs

Electrophoretic methods, particularly capillary electrophoresis (CE), offer an alternative approach for the separation and characterization of this compound and its analogs. These techniques separate molecules based on their charge-to-size ratio in an electric field, providing high separation efficiency and resolution.

Capillary Zone Electrophoresis (CZE) is a powerful technique for the separation of charged or ionizable compounds. For azaarenes, which are nitrogen-containing polycyclic aromatic hydrocarbons, their basic nitrogen atom allows for protonation in acidic buffer systems, enabling their separation by CZE. acs.orgconnectedpapers.com The effective electrophoretic mobility of azaarenes is dependent on the pH of the buffer, which can be optimized to achieve separation. nih.gov CZE has been successfully employed to determine the acid-base dissociation constants (pKa) of azahelicenes, which are structurally related to benzo[a]carbazoles. nih.gov This indicates that CZE can be a valuable tool for characterizing the physicochemical properties of this compound and its analogs.

For neutral analogs or for enhancing sensitivity, techniques like Micellar Electrokinetic Chromatography (MEKC) can be used. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral molecules. Furthermore, online stacking techniques can be employed to preconcentrate the sample within the capillary, significantly improving detection limits. a2bchem.com

Table 2: Potential Electrophoretic Methods for this compound and its Analogs

Method Principle of Separation Typical Buffer System Potential Application for Analogs
CZE Charge-to-size ratio Acidic buffers (e.g., phosphate, acetate) to protonate the nitrogen atom. Separation of protonated analogs, determination of pKa values. nih.gov
MEKC Partitioning between micelles and aqueous phase Buffer containing a surfactant (e.g., SDS) Separation of neutral analogs and isomers.

Spectroscopic Quantification Methods for Research Samples (UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic methods are indispensable for the quantification of this compound in research samples, providing both sensitivity and selectivity.

UV-Visible (UV-Vis) Spectroscopy is a straightforward method for the quantification of this compound, which exhibits characteristic absorption bands in the UV region due to its extended π-electron system. The UV-Vis spectrum of the parent compound, 11H-benzo[a]carbazole, shows distinct absorption maxima. nist.govnist.gov While not highly specific, UV-Vis detection is commonly used in conjunction with HPLC for quantification. researchgate.net

Fluorescence Spectroscopy offers significantly higher sensitivity and selectivity for the quantification of many carbazole derivatives. These compounds often exhibit strong native fluorescence with large Stokes shifts. The fluorescence properties, including excitation and emission wavelengths and quantum yields, are influenced by the molecular structure and the solvent environment. sci-hub.sebeilstein-journals.org For instance, a derivative of benzo[a]carbazole was used as a fluorescent label for the sensitive determination of amines, highlighting the strong fluorescence of this heterocyclic system. nih.gov Time-resolved fluorescence spectroscopy can provide further insights into the excited-state dynamics of the molecule.

Mass Spectrometry (MS) , especially when coupled with a chromatographic separation technique (GC-MS or LC-MS), is a powerful tool for both qualitative and quantitative analysis. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of this compound with high accuracy. researchgate.net In tandem mass spectrometry (MS/MS), the protonated molecular ion can be fragmented to produce characteristic product ions, which can be used for highly selective and sensitive quantification in selected reaction monitoring (SRM) mode. For example, in the analysis of derivatives of 11H-benzo[a]carbazole, characteristic fragment ions were observed corresponding to the cleavage of specific bonds. nih.gov

Table 3: Spectroscopic Data for Benzo[a]carbazole and Related Compounds

Compound Technique λmax (nm) m/z (Method) Reference
11H-Benzo[a]carbazole UV/Visible ~230, 260, 290, 340 - nist.govnist.gov
11H-Benzo[a]carbazole Mass Spec. - 217 (EI) nist.gov
2-(11H-benzo[a]carbazol-11-yl) ethyl derivative Mass Spec. - [M+H]+, fragments at 261.8 and 243.8 (APCI) nih.gov

Environmental Degradation Pathways and Metabolite Identification in Controlled Ecosystem Models

Understanding the environmental fate of this compound is crucial for assessing its potential ecological impact. Studies in controlled ecosystem models, such as soil microcosms, can elucidate its degradation pathways and help identify its metabolites.

The biodegradation of carbazole, the parent heterocyclic system of this compound, has been studied in various microorganisms. nih.govbvsalud.orgnih.govscielo.brasm.orgd-nb.infoscielo.brtandfonline.comjst.go.jp Bacteria capable of degrading carbazole have been isolated from contaminated soils and aquatic environments. d-nb.info The primary mechanism of aerobic bacterial degradation of carbazole involves an initial angular dioxygenation at the carbon atoms adjacent to the nitrogen atom (C9a and C1). d-nb.infotandfonline.com This is followed by meta-cleavage of the resulting diol, leading to the formation of intermediates such as anthranilic acid and catechol, which can then enter central metabolic pathways. d-nb.info

It is plausible that the biodegradation of this compound follows a similar pathway. The methyl group on the benzene (B151609) ring may influence the rate of degradation but is unlikely to change the initial enzymatic attack on the carbazole moiety. In soil microcosm studies with carbazole, significant mineralization has been observed, with degradation rates depending on the bacterial strains present and soil conditions. nih.govasm.orgscielo.br For instance, in one study, bacterial strains degraded 66-82% of carbazole in sterilized soil within 30 days. nih.govscielo.br

The identification of metabolites in these studies is typically carried out using GC-MS or LC-MS, which can separate and identify the degradation products.

Table 4: Postulated Major Biodegradation Metabolites of this compound based on Carbazole Degradation

Parent Compound Initial Enzymatic Attack Key Intermediate Further Degradation Products
This compound Angular dioxygenation Methyl-substituted anthranilic acid Catechol derivatives

Photodegradation Kinetics and Product Analysis in Aqueous and Solid Matrices

Photodegradation is another important environmental fate process for polycyclic aromatic compounds, including this compound. The absorption of sunlight can lead to the transformation of the molecule into various photoproducts.

The photodegradation of polycyclic aromatic hydrocarbons (PAHs) and azaarenes often follows pseudo-first-order kinetics. researchgate.netatlantis-press.com The rate of photodegradation is influenced by several factors, including light intensity, pH, and the presence of other substances in the matrix, such as dissolved organic matter, which can act as photosensitizers or quenchers. researchgate.netatlantis-press.comusask.ca Studies on the photodegradation of PAHs have shown that the half-lives can range from hours to days, depending on the specific compound and conditions. acs.org

For azaarenes, photodegradation can be a significant transformation pathway in aqueous environments. researchgate.netunito.itscispace.com The photodegradation of quinoline, a single-ring azaarene, in water leads to the formation of hydroxylated products. researchgate.net It is expected that the photodegradation of this compound would also lead to hydroxylated derivatives and potentially cleavage of the aromatic rings upon prolonged exposure to light.

The analysis of photodegradation products is typically performed using HPLC or GC-MS to separate and identify the various transformation products formed. pjoes.com The identification of these products is crucial for a complete understanding of the environmental fate and potential toxicity of the parent compound.

Table 5: Factors Influencing Photodegradation of Aromatic Compounds

Factor Influence on Photodegradation Rate Mechanism
Light Intensity Increases rate Higher photon flux leads to more excited state molecules. atlantis-press.com
pH Can increase or decrease rate Affects the speciation of the compound and the nature of reactive oxygen species. atlantis-press.comresearchgate.net
Dissolved Organic Matter Can increase or decrease rate Can act as a photosensitizer (increasing rate) or a light screen/quencher (decreasing rate). researchgate.net
Matrix (Aqueous vs. Solid) Generally slower in solid matrices Reduced molecular mobility and potential for light attenuation. atlantis-press.com

Future Research Directions and Unaddressed Academic Questions for 8 Methyl 11h Benzo a Carbazole

Emerging Synthetic Methodologies and Sustainable Production Pathways

Traditional methods for synthesizing benzo[a]carbazoles, such as the Fischer indolization and cyclization reactions, are often surpassed by more efficient transition-metal-mediated routes. acs.org Recent advancements have focused on developing even more sustainable and atom-economical synthetic pathways.

One promising approach involves the use of solid acid catalysts. For instance, a sulfonic acid-functionalized amorphous carbon derived from rice husk (AC-SO3H) has been successfully employed as a catalyst for the intramolecular cyclization of 3-cyanoacetamide pyrrole (B145914) scaffolds to form benzo[a]carbazole frames. rsc.org This method offers several advantages, including the use of a low-cost, reusable, and environmentally friendly catalyst. rsc.org

Palladium-catalyzed reactions have also emerged as a powerful tool for constructing the benzo[a]carbazole skeleton. acs.orgacs.org Researchers have developed a one-pot synthesis involving the aminopalladation of alkynes followed by an intramolecular nucleophilic addition. acs.org Another innovative palladium-catalyzed method involves the annulation of 3-iodo-2-phenyl-1H-indoles with internal alkynes, which allows for the synthesis of a diverse range of electronically different benzo[a]carbazoles. acs.org This cascade strategy is notable for its ability to produce either N-protected or N-deprotected benzo[a]carbazoles depending on the reaction conditions. acs.org

Gold catalysis is another area of active research. A sequential gold-catalyzed hydroarylation followed by a photomediated cyclization has been reported for the construction of benzo[a]carbazole frameworks. acs.org Furthermore, visible-light-induced intramolecular C-H amination reactions using aryl sulfilimines offer a mild and efficient route to carbazoles and their derivatives. d-nb.info

Future research in this area will likely focus on further refining these catalytic systems to improve yields, reduce reaction times, and expand the substrate scope. The development of "green" and sustainable methods, such as the use of biomass-derived catalysts and visible-light-driven reactions, will be a key priority.

Table 1: Comparison of Emerging Synthetic Methodologies for Benzo[a]carbazoles

Methodology Catalyst Key Features Reference
Solid Acid Catalysis Sulfonic acid-functionalized amorphous carbon (AC-SO3H) Low-cost, reusable, environmentally friendly catalyst. rsc.org
Palladium Catalysis Pd(II) complexes One-pot synthesis, operational simplicity, diverse substrate tolerance. acs.org
Palladium Catalysis Pd(OAc)2 with TFP Cascade annulation/C-H functionalization, synthesis of N-protected or N-deprotected products. acs.org
Gold Catalysis Gold complexes Sequential hydroarylation and photomediated cyclization. acs.org

Novel Applications in Interdisciplinary Fields (e.g., Catalysis, Supramolecular Chemistry)

The unique electronic and structural properties of 8-methyl-11H-benzo[a]carbazole and its derivatives make them attractive candidates for applications beyond their traditional use in medicine and materials.

In the field of catalysis , the carbazole (B46965) framework can serve as a scaffold for designing novel ligands for transition metal catalysts. The nitrogen atom and the extended π-system can coordinate with metal centers, influencing the catalyst's activity and selectivity. Research into carbazole-based ligands could lead to the development of new catalysts for a variety of organic transformations.

Supramolecular chemistry is another area where benzo[a]carbazoles hold significant promise. The planar structure and the presence of a hydrogen-bonding donor (the N-H group) allow these molecules to participate in self-assembly processes, forming well-defined supramolecular architectures. carloneresearch.eu These assemblies could find applications in areas such as molecular recognition, sensing, and the development of new functional materials. The ability to tune the electronic properties of the benzo[a]carbazole core through substitution allows for the rational design of receptors with specific binding affinities and selectivities. carloneresearch.eu

Advanced Computational Modeling for Predictive Material Design

Computational modeling has become an indispensable tool in modern chemistry, and its application to this compound and its derivatives is poised to accelerate the discovery of new materials with tailored properties.

Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties, including electronic structure, absorption and emission spectra, and ionization potentials. tubitak.gov.tr This information is crucial for designing new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com For instance, computational studies can help to understand the structure-property relationships that govern the efficiency of charge transport and light emission in these devices. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of benzo[a]carbazole derivatives with their biological activity. tubitak.gov.tr By developing robust QSAR models, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates. tubitak.gov.tr

Molecular docking simulations can provide insights into the binding interactions between benzo[a]carbazole derivatives and their biological targets, such as enzymes and receptors. tubitak.gov.tr This information is invaluable for understanding the mechanism of action of these compounds and for designing new drugs with improved potency and selectivity. nih.gov

Future research in this area will likely involve the use of more sophisticated computational methods, such as multiscale modeling, to simulate the behavior of benzo[a]carbazole-based materials in complex environments. The integration of computational modeling with experimental studies will be key to the rational design of new materials with enhanced performance.

Exploration of Structure-Function Relationships for Enhanced Properties

A deep understanding of the relationship between the molecular structure of this compound and its properties is essential for the development of new and improved applications.

The position and nature of substituents on the benzo[a]carbazole core have a profound impact on its electronic and photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups can be used to tune the energy levels of the molecule, which is critical for applications in organic electronics. mdpi.com The strategic placement of substituents can also influence the molecule's solubility, thermal stability, and solid-state packing, all of which are important considerations for device fabrication. mdpi.comresearchgate.net

The N-alkylation or N-arylation of the carbazole nitrogen provides another handle for modifying the properties of the molecule. prepchem.com This modification can affect the molecule's charge transport characteristics and its ability to form intermolecular hydrogen bonds. prepchem.com

The extension of the π-conjugated system by fusing additional aromatic rings to the benzo[a]carbazole core can lead to materials with red-shifted absorption and emission spectra, as well as improved charge carrier mobility. researchgate.net

Future research will continue to explore the vast chemical space of benzo[a]carbazole derivatives. Systematic studies that combine synthesis, characterization, and computational modeling will be crucial for elucidating the complex structure-function relationships that govern the properties of these fascinating molecules.

Table 2: Influence of Structural Modifications on the Properties of Benzo[a]carbazole Derivatives

Structural Modification Effect on Properties Potential Applications
Substitution on the aromatic rings Tunes energy levels, solubility, and thermal stability. Organic electronics, medicinal chemistry.
N-alkylation/N-arylation Affects charge transport and intermolecular interactions. Organic electronics, supramolecular chemistry.

Challenges and Opportunities in the Broader Field of Benzo[a]carbazole Research

The field of benzo[a]carbazole research is vibrant and full of opportunities, but it also faces several challenges.

One of the main challenges is the development of synthetic methods that are both highly efficient and environmentally friendly. acs.orgrsc.org While significant progress has been made in this area, there is still a need for new catalytic systems that can operate under milder conditions and with a broader range of substrates. Another challenge is the often-complex purification of the synthesized compounds. researchgate.net

Despite these challenges, the opportunities in benzo[a]carbazole research are vast. The unique combination of properties offered by these molecules makes them highly attractive for a wide range of applications. In materials science , there is a growing interest in the development of carbazole-based materials for use in flexible electronics, sensors, and energy storage devices. mdpi.com In medicinal chemistry , the benzo[a]carbazole scaffold continues to be a promising starting point for the design of new anticancer, antiviral, and anti-inflammatory agents. mdpi.comtandfonline.com

The interdisciplinary nature of benzo[a]carbazole research presents a significant opportunity for collaboration between chemists, physicists, biologists, and engineers. By working together, researchers can leverage their complementary expertise to address the fundamental challenges in the field and to translate the promising properties of these molecules into real-world applications. The continued exploration of the rich chemistry of benzo[a]carbazoles is sure to yield exciting new discoveries in the years to come.

Q & A

What are the most effective synthetic routes for 8-methyl-11H-benzo[a]carbazole, and how can purity be ensured?

The synthesis of carbazole derivatives often involves condensation reactions or photoredox methodologies. For this compound, a plausible route includes the alkylation of carbazole precursors using methylating agents under controlled conditions. For example, N-hydroxyethyl carbazole can be synthesized via reactions with 2-chloroethanol and potassium hydroxide in dimethylformamide (DMF) . Post-synthesis, purity is critical; high-performance liquid chromatography (HPLC) with photodiode array detection is recommended to eliminate structural isomers and impurities . Recrystallization in toluene or other aprotic solvents may further enhance purity.

How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in carbazole derivatives?

Advanced NMR techniques, such as pure shift NMR and diffusion-ordered spectroscopy (DOSY), are essential for distinguishing overlapping proton signals and confirming hydrogen bonding interactions. For this compound, chemical shift titration and nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximities (e.g., between the methyl group and aromatic protons). DOSY measurements quantify molecular self-diffusion coefficients, distinguishing monomeric vs. aggregated states .

What experimental design strategies optimize recombinant carbazole dioxygenase expression for biodegradation studies?

A two-level factorial design (2³) is effective for optimizing induction variables (cell concentration, temperature, time) in E. coli systems. Normalizing variables to levels -1 (low) and +1 (high) enables statistical evaluation of interactions. For carbazole 1,9a-dioxygenase components (CarAa, CarAc), this approach identified temperature as a critical factor for soluble protein yield. Validation via SDS-PAGE and enzymatic activity assays is recommended .

How can density functional theory (DFT) predict the electronic properties of this compound for optoelectronic applications?

Long-range corrected DFT (LC-DFTB) parameters accurately model HOMO-LUMO gaps and absorption spectra. For carbazole derivatives, benchmark calculations using Slater-Koster parameters reveal bandgap reductions (~0.11 eV) upon substitution, aligning with experimental UV-Vis data. Time-dependent DFT (TD-DFTB) further predicts absorption maxima, aiding in the design of organic light-emitting diodes (OLEDs) with tailored emission profiles .

What structure-activity relationships (SARs) guide the design of this compound hybrids as anticancer agents?

Carbazole hybrids combining electron-withdrawing groups (e.g., nitro, sulfonic acid) with planar aromatic systems exhibit enhanced DNA intercalation and topoisomerase inhibition. For example, methyl substitution at the 8-position improves lipophilicity and membrane permeability. Mechanistic studies should include cytotoxicity assays (e.g., MTT) and apoptosis markers (caspase-3/7 activation) to validate dual-targeting hypotheses .

How do aggregation-induced emission (AIE) properties of carbazole derivatives impact OLED efficiency?

In OLEDs, this compound derivatives with ortho-linked oligo-carbazole donors exhibit thermally activated delayed fluorescence (TADF) via intramolecular through-space charge transfer (TSCT). Balancing TSCT and through-bond charge transfer (TBCT) ratios optimizes radiative decay rates (kF) and reverse intersystem crossing (kRISC). Device testing under inert atmospheres with layered architectures (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) is critical for evaluating external quantum efficiency (EQE) .

What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE: nitrile gloves, lab coat, goggles) and conduct reactions in fume hoods. Avoid ignition sources due to flammability risks. For spills, adsorb with inert materials (vermiculite) and dispose via hazardous waste channels. Emergency responses include rinsing eyes with water (15+ minutes) and using activated charcoal for accidental ingestion .

How can discrepancies between DFT predictions and experimental photophysical data be resolved?

Discrepancies in fluorescence behavior (e.g., d-PeT vs. a-PeT effects) arise from unaccounted solvent interactions or excited-state dynamics. Use Rehm-Weller equations to calculate free energy changes (ΔGET) and Marcus theory for electron transfer rates (kET). Solvatochromic studies in varying pH and polarity solvents reconcile computational and empirical results .

What solvent systems enable selective separation of carbazole derivatives from complex mixtures?

N,N-Dimethylformamide (DMF) facilitates carbazole separation via hydrogen bonding with the N–H group. NMR-confirmed CO⋯H–N interactions (≤5 Å spatial proximity) improve selectivity over non-polar analogs like anthracene. Optimize extraction efficiency by adjusting temperature (lower temps favor H-bonding) and solvent-to-feed ratios .

What strategies mitigate photochemical degradation in carbazole-based polymers for solar cells?

Substitution at reactive 3- and 6-positions prevents oxidation to ketones, enhancing photostability. For poly(2,7-carbazole) donors in bulk heterojunction (BHJ) solar cells, blend with fullerene derivatives (e.g., PC71BM) and anneal at 150°C to optimize morphology. Transient absorption spectroscopy monitors charge recombination rates, guiding additive engineering (e.g., 1,8-diiodooctane) for reduced degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.